molecular formula C8H4BrF3O2 B581290 2-Bromo-6-(trifluoromethoxy)benzaldehyde CAS No. 1114809-17-4

2-Bromo-6-(trifluoromethoxy)benzaldehyde

Cat. No.: B581290
CAS No.: 1114809-17-4
M. Wt: 269.017
InChI Key: DMQSWMRWBJCGFH-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a brominated benzaldehyde derivative, characterized by the presence of a trifluoromethoxy group at the 6th position and a bromine atom at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde typically involves the bromination of 6-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-6-(trifluoromethoxy)benzaldehyde.

    Oxidation: 2-Bromo-6-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Bromo-6-(trifluoromethoxy)benzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trifluoromethoxy)benzaldehyde is unique due to the combined presence of both bromine and trifluoromethoxy groups, which significantly enhance its reactivity and versatility in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily achievable with other similar compounds .

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSWMRWBJCGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742670
Record name 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-17-4
Record name 2-Bromo-6-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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